molecular formula C18H22N2O3S B2853155 1-Ethyl-4-(4-phenoxybenzenesulfonyl)piperazine CAS No. 670272-18-1

1-Ethyl-4-(4-phenoxybenzenesulfonyl)piperazine

Cat. No. B2853155
CAS RN: 670272-18-1
M. Wt: 346.45
InChI Key: ZZJRICLMEDANAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-(4-phenoxybenzenesulfonyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as Phenoxybenzamine, and it belongs to the class of drugs known as alpha-blockers.

Mechanism of Action

Phenoxybenzamine acts by blocking the alpha-adrenergic receptors, which are responsible for regulating various physiological processes such as blood pressure, heart rate, and smooth muscle contraction. By blocking these receptors, Phenoxybenzamine causes relaxation of the smooth muscles, leading to a decrease in blood pressure and an increase in blood flow.
Biochemical and Physiological Effects
Phenoxybenzamine has several biochemical and physiological effects, including vasodilation, decreased blood pressure, and increased blood flow. It also causes relaxation of the smooth muscles in various organs, including the bladder, prostate, and uterus. Phenoxybenzamine has been shown to have a long-lasting effect, which makes it a suitable drug for the treatment of chronic conditions such as hypertension.

Advantages and Limitations for Lab Experiments

Phenoxybenzamine has several advantages as a research tool, including its high potency, long-lasting effect, and relatively low toxicity. However, it also has some limitations, including its non-specificity, which can lead to off-target effects. Additionally, Phenoxybenzamine can be difficult to solubilize, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on Phenoxybenzamine. One potential direction is to investigate its potential as a cancer therapy, particularly in combination with other drugs. Another direction is to study its effects on other physiological processes, such as inflammation and immune function. Additionally, there is a need for the development of more specific alpha-blockers that can target specific alpha-adrenergic receptors, which could lead to more effective treatments for various conditions.
Conclusion
Phenoxybenzamine is a chemical compound that has potential applications in various fields, including pharmacology, neuroscience, and cancer research. Its mechanism of action involves blocking the alpha-adrenergic receptors, leading to vasodilation, decreased blood pressure, and increased blood flow. Phenoxybenzamine has several advantages as a research tool, but also has some limitations. There are several future directions for the research on Phenoxybenzamine, including investigating its potential as a cancer therapy and developing more specific alpha-blockers.

Synthesis Methods

Phenoxybenzamine is synthesized by reacting 4-phenoxybenzenesulfonyl chloride with 1-ethylpiperazine in the presence of a base. The reaction takes place under controlled conditions, and the product is purified by recrystallization. The yield of the reaction is typically high, and the purity of the product can be verified using various analytical techniques.

Scientific Research Applications

Phenoxybenzamine has been extensively studied for its potential applications in various fields, including pharmacology, neuroscience, and cancer research. In pharmacology, Phenoxybenzamine is used as an alpha-blocker to treat conditions such as hypertension, pheochromocytoma, and Raynaud's disease. In neuroscience, Phenoxybenzamine is used to study the role of alpha-adrenergic receptors in various physiological processes. In cancer research, Phenoxybenzamine is being investigated for its potential to inhibit tumor growth and metastasis.

properties

IUPAC Name

1-ethyl-4-(4-phenoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-2-19-12-14-20(15-13-19)24(21,22)18-10-8-17(9-11-18)23-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJRICLMEDANAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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